molecular formula C9H21LiSi B14311143 lithium;trimethyl(4-methylpentyl)silane CAS No. 111536-38-0

lithium;trimethyl(4-methylpentyl)silane

Cat. No.: B14311143
CAS No.: 111536-38-0
M. Wt: 164.3 g/mol
InChI Key: SHFLFJANNNIHQU-UHFFFAOYSA-N
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Description

Lithium;trimethyl(4-methylpentyl)silane is an organosilicon compound with the chemical formula C9H21LiSi. This compound is characterized by the presence of a lithium atom bonded to a silicon atom, which is further bonded to a trimethylsilyl group and a 4-methylpentyl group. Organosilicon compounds like this compound are known for their unique chemical properties and applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;trimethyl(4-methylpentyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organolithium reagents. For example, the reaction of trimethylchlorosilane with 4-methylpentyl lithium under anhydrous conditions can yield this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Lithium;trimethyl(4-methylpentyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium;trimethyl(4-methylpentyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;trimethyl(4-methylpentyl)silane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. The silicon atom, with its affinity for oxygen and fluorine, can form stable bonds with these elements, facilitating various transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;trimethyl(4-methylpentyl)silane is unique due to the presence of both lithium and silicon atoms in its structure. This combination imparts distinct reactivity, making it a valuable reagent in organic synthesis and materials science. Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other organosilicon compounds .

Properties

CAS No.

111536-38-0

Molecular Formula

C9H21LiSi

Molecular Weight

164.3 g/mol

IUPAC Name

lithium;trimethyl(4-methylpentyl)silane

InChI

InChI=1S/C9H21Si.Li/c1-9(2)7-6-8-10(3,4)5;/h8-9H,6-7H2,1-5H3;/q-1;+1

InChI Key

SHFLFJANNNIHQU-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)CC[CH-][Si](C)(C)C

Origin of Product

United States

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